3-((Methyl(phenylmethyl)amino)methyl)benzo(c)thiophen-1(3H)-one
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Overview
Description
3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one is a synthetic organic compound that belongs to the class of benzo[c]thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[c]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the amino group: This step might involve nucleophilic substitution reactions where an amine group is introduced.
Methylation and phenylmethylation: These steps can be carried out using methylating agents and benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[c]thiophene derivatives: Compounds with similar core structures but different substituents.
Aminomethyl derivatives: Compounds with similar amino group modifications.
Uniqueness
3-((Methyl(phenylmethyl)amino)methyl)benzo©thiophen-1(3H)-one is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
97874-31-2 |
---|---|
Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-3H-2-benzothiophen-1-one |
InChI |
InChI=1S/C17H17NOS/c1-18(11-13-7-3-2-4-8-13)12-16-14-9-5-6-10-15(14)17(19)20-16/h2-10,16H,11-12H2,1H3 |
InChI Key |
RVUHERNEVDWMBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1C2=CC=CC=C2C(=O)S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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